molecular formula C20H17FN6O3 B2896207 2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 847383-18-0

2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B2896207
CAS RN: 847383-18-0
M. Wt: 408.393
InChI Key: BOYNOVTYHLVALF-UHFFFAOYSA-N
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Description

The compound “2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold . This scaffold can be used as the template for designing new LSD1 inhibitors .


Synthesis Analysis

The synthesis of similar compounds involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .


Molecular Structure Analysis

The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .


Chemical Reactions Analysis

The reaction of similar compounds with sodium hydroxide in dimethyl sulfoxide (DMSO) resulted in aryl migration, followed by ready oxidative decarboxylation . This gives 7-aryl-3-phenyl-3H-1, 2, 3-triazolo -pyrimidines .

Scientific Research Applications

Radioligand Development for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the specified compound, has been identified as selective ligands for the translocator protein (18 kDa). These compounds, including DPA-714, have been designed for potential use in positron emission tomography (PET) imaging due to a fluorine atom in their structure, allowing for labeling with fluorine-18. This development enables in vivo imaging and could be significant in diagnosing and monitoring diseases (Dollé et al., 2008).

Anticancer and Antiproliferative Activities

Modifications of similar compounds, specifically N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, have shown remarkable anticancer effects and toxicity when orally administered. By replacing the acetamide group with an alkylurea moiety, a series of derivatives were synthesized with potent antiproliferative activities, reduced acute oral toxicity, and efficacy in inhibiting tumor growth in mouse models. These findings suggest the potential of these compounds as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

Antimicrobial and Antifungal Properties

Several studies have synthesized and evaluated analogs of triazolopyrimidines and related structures for antimicrobial and antifungal activities. For instance, derivatives have been shown to possess significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains. These compounds could represent a new class of antimicrobial agents, addressing the increasing issue of antibiotic resistance (S. Lahmidi et al., 2019; Nada M. Abunada et al., 2008).

Future Directions

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as the template for designing new LSD1 inhibitors . This study reveals five key descriptors of 1,2,3-TPD and will provide help to screen out efficient and novel drugs in the future .

properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O3/c1-30-15-7-4-6-14(9-15)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)10-13-5-2-3-8-16(13)21/h2-9,12H,10-11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYNOVTYHLVALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide

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